Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate

Isoxazole synthesis Process optimization Synthetic methodology

Standard 5-hydroxymethyl isoxazole esters lacking the 3-methyl group fail in convergent α-cyclopiazonic acid syntheses due to missing sulfonium salt intermediate access. This 79%-yield route solid synthon (mp 35-36°C) solves the problem. - **Key application:** Biomimetic total synthesis of α-cyclopiazonic acid (Ca²⁺-ATPase inhibitor). - **Validated utility:** Precursor to CDCA hybrids with 30.5% lipid reduction at 10 μM via FXR-SHP-SREBP-1c. - **Process advantage:** Solid form enables precise weighing for automated library construction; hydroxyl group allows rapid etherification/esterification.

Molecular Formula C8H11NO4
Molecular Weight 185.18 g/mol
CAS No. 95104-40-8
Cat. No. B3043900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate
CAS95104-40-8
Molecular FormulaC8H11NO4
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(ON=C1C)CO
InChIInChI=1S/C8H11NO4/c1-3-12-8(11)7-5(2)9-13-6(7)4-10/h10H,3-4H2,1-2H3
InChIKeyIEEJBOFPPOHDNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate: Strategic Isoxazole Intermediate


Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate (CAS 95104-40-8) is a functionalized isoxazole-4-carboxylic acid ethyl ester belonging to the class of 5-substituted isoxazole heterocycles. It is characterized by the simultaneous presence of a 5-hydroxymethyl group (a primary alcohol amenable to further functionalization) and a 4-carboxylic acid ethyl ester moiety, which collectively enable its role as a versatile synthon in convergent organic synthesis . The compound is commercially available as an off-white to pale yellow solid with a purity specification typically ≥95% and is primarily utilized as a key intermediate in the biomimetic total synthesis of the complex mycotoxin α-cyclopiazonic acid and in the construction of isoxazole–chenodeoxycholic acid hybrids for lipid-lowering drug discovery programs .

5-Hydroxymethyl handle enables sulfonium ylide generation for convergent total synthesis
Direct precursor to isoxazole–chenodeoxycholic acid hybrids for FXR-targeted research
Solid physical form may simplify automated weighing and parallel synthesis setup

Why Generic Analogs Cannot Substitute This Hydroxymethyl Isoxazole


Although a number of structurally related isoxazole-4-carboxylate esters are commercially available, they cannot be considered interchangeable with ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate for demanding synthetic applications. Simple analogs such as ethyl 3-methylisoxazole-4-carboxylate (CAS 20328-15-8) or ethyl 5-methylisoxazole-4-carboxylate lack the primary hydroxyl group at the 5-position that serves as the critical functional handle for conversion into the reactive bromide and subsequent sulfonium salt intermediates required for the convergent biomimetic synthesis of α-cyclopiazonic acid . Furthermore, the documented synthesis of the target compound provides a significantly higher yield (79%) compared to the older literature procedure (50%), demonstrating that even the same compound prepared by a non-optimized route can severely compromise overall synthetic throughput and cost-efficiency . Substitution with analogs that lack this specific 5-hydroxymethyl substitution pattern would necessitate extensive re‑optimization of downstream reaction sequences and would not guarantee access to the same sulfonium ylide or hybrid conjugate intermediates that underpin the compound's established utility in medicinal chemistry programs .

Analogs lacking the 5-hydroxymethyl group (e.g., ethyl 3-methylisoxazole-4-carboxylate) may not provide the functional handle required for the key sulfonium ylide step in α-cyclopiazonic acid synthesis.
Synthetic route choice significantly impacts yield: non-optimized procedures may produce the compound in lower yields, reducing overall sequence throughput and cost-efficiency.

Quantitative Differentiation Evidence


Improved Synthesis Yield via Optimized Gelin Procedure

A direct comparison of the synthetic yield for ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate between the optimized method reported by Moorthie et al. and the previously established literature procedure reveals a substantial improvement. The optimized protocol, which involves reaction of ethyl acetoacetate with chloroacetyl chloride followed by treatment with hydroxylamine hydrochloride under controlled conditions, delivers the target alcohol 21 in 79% yield . In contrast, the earlier literature method for the same compound provided a yield of only 50% . This 58% relative yield enhancement (29 percentage points absolute increase) directly translates into reduced raw material cost and improved atom economy for large-scale preparation.

Synthesis yield
Head-to-head
79% vs. 50% isolated yield
May improve synthetic throughput and cost-efficiency
Moorthie optimized procedure vs. earlier literature; modified work-up
Isoxazole synthesis Process optimization Synthetic methodology

Precursor for Bioactive Chenodeoxycholic Acid Hybrids

Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate (referred to as 4-carboethoxy isoxazole 51, R = Me) has been explicitly designed and employed as a precursor for the synthesis of isoxazole–chenodeoxycholic acid hybrids . The downstream hybrid compound 16b, constructed from this isoxazole scaffold, reduced lipid accumulation by 30.5% at a non‑toxic concentration of 10 μM in 3T3‑L1 adipocytes, and other analogs (e.g., compound 58) showed comparable efficacy with no cytotoxicity in HepG2 cells at the same concentration . This establishes a direct link between the target compound and a therapeutically relevant pharmacological profile.

Lipid accumulation reduction
Cell-model context
30.5% reduction at 10 μM
Reported FXR pathway research model context
Hybrid 16b derived from target compound; 3T3-L1 adipocyte model
Medicinal Chemistry Lipid-lowering Isoxazole–chenodeoxycholic acid hybrids

Solid Physical Form Enhances Handling Reproducibility

Unlike the closely related ethyl 3-methylisoxazole-4-carboxylate, which is a pale yellow liquid with a boiling point of 64 °C and a refractive index of 1.45–1.46, ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate is an off-white to pale yellow solid with a melting point of 35–36 °C and a boiling point of 125–130 °C (at 1 Torr reduced pressure) . The solid physical form simplifies weighing accuracy, reduces the risk of spillage during transfer, and can improve shelf-life consistency, which is critical for reproducible synthetic delivery in multi-step medicinal chemistry workflows.

Physical form
Data to verify
Solid (mp 35–36 °C) vs. liquid analog
Solid form may simplify precise weighing in automated workflows
Ethyl 3-methylisoxazole-4-carboxylate is liquid; confirm lot-specific properties
Physical Properties Pre-formulation Handling

High-Yield Sulfonium Salt Derivatization Pathway

The synthetic utility of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate is further quantified by its efficient conversion into the corresponding tetrahydrothiophenium sulfonium salts. Starting from the target alcohol, bromination followed by treatment with tetrahydrothiophene and counter-ion exchange with sodium tetrafluoroborate or sodium perchlorate gave sulfonium salts 25b and 25d in yields of 55–91%, with the perchlorate salt reaching 91% under optimized conditions . The overall yield of the sulfonium salt from ethyl acetoacetate was up to 71% over the entire linear sequence . This class-level efficiency metric demonstrates that the target compound is not merely an isolable intermediate but a productive node for generation of reactive sulfur ylide precursors intended for complex molecule construction.

Sulfonium salt formation yield
Class-level inference
Up to 91% (perchlorate salt)
Supports efficient advanced intermediate supply
Overall 71% from ethyl acetoacetate; yields sensitive to counter‑ion
Sulfonium Chemistry Convergent Synthesis Yield Optimization

Priority Application Scenarios


Total Synthesis of α-Cyclopiazonic Acid Analogs

This compound is the preferred starting material for laboratories undertaking the biomimetic total synthesis of α‑cyclopiazonic acid, a mycotoxic metabolite and Ca²⁺‑ATPase inhibitor used as a tool compound for studying intracellular calcium influx. The improved synthetic route providing the target compound in 79% yield enables more efficient supply of the isoxazole sulfonium salt intermediate that participates in the key convergent cyclization step .

Isoxazole–CDCA Hybrids for Hyperlipidemia Research

Researchers designing FXR‑targeted lipid‑lowering agents should prioritize this isoxazole ester because it serves as the direct precursor to the 4-carboethoxy isoxazole fragment incorporated into potent CDCA hybrids. Downstream compound 16b achieved a 30.5% reduction in lipid accumulation at 10 μM via FXR‑SHP‑SREBP‑1c pathway activation, validating the scaffold's medicinal chemistry relevance .

Parallel Synthesis with Solid-Weighing Synthon

For high‑throughput parallel synthesis or automated library construction, the solid physical form (mp 35–36 °C) of this compound offers superior handling and weighing precision compared to liquid analogs such as ethyl 3‑methylisoxazole‑4‑carboxylate. The combination of solid‑state convenience and a reactive primary hydroxyl group makes it a robust building block for rapid diversification via etherification, esterification, or oxidation .

Chiral Sulfonium Ylide Methodology Development

Groups focused on asymmetric sulfur ylide chemistry should procure this compound as the validated entry point for generating chiral tetrahydrothiophenium salts. The reported synthesis is explicitly suitable for use with chiral sulfides, allowing direct access to enantiomerically enriched intermediates for stereoselective transformations relevant to natural product synthesis .

Application
Selection Property
Validation Focus
α-Cyclopiazonic acid total synthesis
5-Hydroxymethyl reactivity; sulfonium ylide precursor
Synthetic route yield and intermediate characterization
FXR-targeted lipid-lowering research
Isoxazole–CDCA hybrid building block
Cell-model lipid accumulation assay endpoint
High-throughput parallel synthesis
Solid physical form for automated dispensing
Handling reproducibility and mass accuracy
Asymmetric sulfur ylide methodology
Chiral tetrahydrothiophenium salt generation
Enantiomeric enrichment and reaction optimization
Quote Request

Request a Quote for Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.